molecular formula C29H36BrNO B10853402 Tamoxifen isopropyl bromide

Tamoxifen isopropyl bromide

Cat. No.: B10853402
M. Wt: 494.5 g/mol
InChI Key: VSVUDCODHCQATR-FJBFXRHMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tamoxifen Isopropyl Bromide is a derivative of tamoxifen, a well-known chemotherapeutic agent primarily used in the treatment of estrogen receptor-positive breast cancer. Tamoxifen binds to the estrogen receptor, producing either anti-proliferative or proliferative effects. This compound, as a permanently charged derivative, has been suggested to have membrane-impermeant properties, affecting only extracellular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tamoxifen Isopropyl Bromide can be synthesized through an SN2 reaction, where tamoxifen undergoes nucleophilic substitution with isopropyl bromide. The reaction typically involves the use of a strong base to deprotonate tamoxifen, followed by the addition of isopropyl bromide to form the desired product .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale SN2 reactions under controlled conditions to ensure high yield and purity. The process would include steps such as crystallization, extraction, and purification through column chromatography or distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Tamoxifen Isopropyl Bromide primarily undergoes substitution reactions due to its structure. The compound can also participate in other reactions such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other halides.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different halogenated derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Tamoxifen Isopropyl Bromide has several scientific research applications, including:

Mechanism of Action

Tamoxifen Isopropyl Bromide exerts its effects by binding to the estrogen receptor, similar to tamoxifen. due to its permanently charged nature, it primarily affects extracellular targets. The compound has been shown to decrease EAG current amplitude and accelerate its activation, indicating its potential role in modulating ion channels and other extracellular proteins . The molecular targets and pathways involved include the estrogen receptor and various protein kinases and ion channels.

Comparison with Similar Compounds

  • Tamoxifen Methyl Bromide
  • Tamoxifen Ethyl Bromide
  • Tamoxifen Propyl Bromide
  • Tamoxifen Butyl Bromide

Comparison: Tamoxifen Isopropyl Bromide is unique among its analogs due to its specific isopropyl group, which may confer distinct steric and electronic properties. This can affect its binding affinity and specificity for certain targets compared to other tamoxifen derivatives. For example, the isopropyl group may provide a better fit for certain extracellular receptors, enhancing its effectiveness in targeting specific pathways .

Properties

Molecular Formula

C29H36BrNO

Molecular Weight

494.5 g/mol

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethyl-propan-2-ylazanium;bromide

InChI

InChI=1S/C29H36NO.BrH/c1-6-28(24-13-9-7-10-14-24)29(25-15-11-8-12-16-25)26-17-19-27(20-18-26)31-22-21-30(4,5)23(2)3;/h7-20,23H,6,21-22H2,1-5H3;1H/q+1;/p-1/b29-28-;

InChI Key

VSVUDCODHCQATR-FJBFXRHMSA-M

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C(C)C)/C3=CC=CC=C3.[Br-]

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C(C)C)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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